molecular formula C23H41BO3 B8771819 Dibutyl 2,6-di-tert-butyl-4-tolyl orthoborate CAS No. 2929-85-3

Dibutyl 2,6-di-tert-butyl-4-tolyl orthoborate

Cat. No.: B8771819
CAS No.: 2929-85-3
M. Wt: 376.4 g/mol
InChI Key: HVQKGGXARPLXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl 2,6-di-tert-butyl-4-tolyl orthoborate is a useful research compound. Its molecular formula is C23H41BO3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2929-85-3

Molecular Formula

C23H41BO3

Molecular Weight

376.4 g/mol

IUPAC Name

dibutyl (2,6-ditert-butyl-4-methylphenyl) borate

InChI

InChI=1S/C23H41BO3/c1-10-12-14-25-24(26-15-13-11-2)27-21-19(22(4,5)6)16-18(3)17-20(21)23(7,8)9/h16-17H,10-15H2,1-9H3

InChI Key

HVQKGGXARPLXIR-UHFFFAOYSA-N

Canonical SMILES

B(OCCCC)(OCCCC)OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Di-n-butyl 2,6-di-t-butyl-4-methylphenyl borate was prepared by reacting boric acid with n-butanol to give tri-n-butyl borate which was isolated by distillation. 2,6-di-t-butyl-4-methylphenol (1 mole) was added to the tri-n-butyl borate (1 mole). The reaction mixture was heated and n-butanol collected as distillate. The di-n-butyl 2,6-di-t-butyl-4-methylphenyl borate was isolated by distillation and its purity was confirmed by infra-red spectrascopy and chemical analysis.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a moisture-protected atmosphere, 2,6-di-tert-butyl-4-methylphenol (1543 g) was heated to 245° C. and while stirring tributyl borate (805.5 g) was slowly added drop by drop. The addition rate was controlled to maintain the reaction temperature at 230°-250° C. and butanol was distilled from the mixture as formed. The distillate was fractionated to separate butanol from tributyl borate and the latter was recycled to the reacting mixture. The reaction mixture was heated at 250°-260° C. until no further distillation was observed.
Quantity
1543 g
Type
reactant
Reaction Step One
Quantity
805.5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.